Edaglitazone - 892128-35-7

Edaglitazone

Catalog Number: EVT-10901075
CAS Number: 892128-35-7
Molecular Formula: C24H20N2O4S2
Molecular Weight: 464.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Edaglitazone is an agent belonging to the glitazone class of antidiabetic agents with antihyperglycemic activity. Edaglitazone also appears to lower triglyceride and free fatty acid levels.
Overview

Edaglitazone is a synthetic compound primarily classified as a selective agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). It is part of the thiazolidinedione class of drugs, which are known for their role in the management of type 2 diabetes mellitus. Edaglitazone has been studied for its potential effects on insulin sensitivity and its anti-inflammatory properties, making it a subject of interest in metabolic disease research.

Source and Classification

Edaglitazone was developed as a derivative of thiazolidinediones, compounds that activate PPARγ, a nuclear receptor involved in glucose and lipid metabolism. It is classified under the broader category of PPARγ agonists, which includes other notable compounds such as rosiglitazone and pioglitazone. These drugs are utilized in clinical settings to improve glycemic control in diabetic patients by enhancing insulin sensitivity and regulating fatty acid storage and glucose metabolism .

Synthesis Analysis

Methods and Technical Details

The synthesis of edaglitazone involves several key steps that typically include the formation of the thiazolidinedione core structure followed by various modifications to enhance its potency and selectivity for PPARγ. The synthetic route often employs techniques such as:

  1. Condensation Reactions: To form the thiazolidinedione ring.
  2. Substitution Reactions: To introduce functional groups that improve receptor binding.
  3. Purification Techniques: Such as chromatography to isolate the final product.

Specific details regarding the synthetic pathway may vary, but a common approach involves starting from commercially available precursors that undergo sequential reactions leading to the final compound .

Molecular Structure Analysis

Structure and Data

The molecular structure of edaglitazone is characterized by its thiazolidinedione backbone, which consists of a five-membered ring containing sulfur and nitrogen atoms. The compound's structure is crucial for its interaction with PPARγ. Key structural features include:

  • Molecular Formula: C18_{18}H18_{18}N2_{2}O3_{3}S
  • Molecular Weight: Approximately 342.41 g/mol
  • Crystal Structure: Edaglitazone has been co-crystallized with PPARγ, revealing binding interactions that stabilize its active conformation within the receptor's ligand-binding domain .
Chemical Reactions Analysis

Reactions and Technical Details

Edaglitazone participates in various chemical reactions primarily related to its interactions with PPARγ. These include:

  • Binding Affinity Studies: Assessing how well edaglitazone binds to PPARγ compared to other agonists.
  • Metabolic Stability Tests: Evaluating how edaglitazone is metabolized in biological systems, including reactions involving cytochrome P450 enzymes.

Research indicates that edaglitazone displays comparable binding affinities to other thiazolidinediones, with specific interactions that enhance its efficacy as a PPARγ agonist .

Mechanism of Action

Process and Data

Edaglitazone exerts its pharmacological effects primarily through activation of PPARγ. Upon binding to this receptor, several downstream effects occur:

  1. Gene Regulation: Activation leads to transcriptional regulation of genes involved in glucose and lipid metabolism.
  2. Anti-inflammatory Effects: Edaglitazone reduces inflammatory markers, contributing to improved insulin sensitivity.
  3. Altered Adipocyte Function: The compound influences fat cell differentiation and lipid storage.

Studies have shown that edaglitazone enhances insulin sensitivity more effectively than some other PPARγ agonists due to its unique binding interactions within the receptor .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Edaglitazone exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.
  • Stability: Chemically stable under physiological conditions but may undergo degradation under extreme pH levels or temperatures.
  • Melting Point: Specific melting point data is not widely reported but can be inferred from similar compounds.

These properties are critical for determining the compound's formulation for therapeutic use .

Applications

Scientific Uses

Edaglitazone has been primarily studied for its potential applications in treating metabolic disorders, particularly type 2 diabetes mellitus. Its ability to activate PPARγ positions it as a candidate for further research into:

  • Diabetes Management: Improving glycemic control through enhanced insulin sensitivity.
  • Cardiovascular Health: Investigating protective effects against cardiovascular diseases associated with diabetes.
  • Research on Metabolic Syndrome: Understanding broader implications for metabolic syndrome treatment strategies.

The ongoing research into edaglitazone's mechanisms and effects continues to expand its potential applications within clinical pharmacology .

Introduction to Edaglitazone in Pharmacological Research

Pharmacological Classification and Target Specificity

Edaglitazone is pharmacologically classified as a thiazolidinedione-based peroxisome proliferator-activated receptor gamma agonist. This classification denotes its structural foundation in the privileged thiazolidinedione scaffold—a heterocyclic system recognized for enabling potent interactions with the peroxisome proliferator-activated receptor gamma ligand-binding domain through strategic hydrogen bonding and hydrophobic contacts [1]. Quantitative assessments confirm Edaglitazone’s high selectivity for peroxisome proliferator-activated receptor gamma versus other peroxisome proliferator-activated receptor isoforms. Biochemical assays demonstrate half-maximal effective concentration values of 35.6 nanomolar for peroxisome proliferator-activated receptor gamma cofactor recruitment, contrasting with significantly weaker activity on peroxisome proliferator-activated receptor alpha (half-maximal effective concentration = 1053 nanomolar) [10]. This 30-fold selectivity underpins its precision in modulating peroxisome proliferator-activated receptor gamma-dependent pathways without substantial peroxisome proliferator-activated receptor alpha cross-activation.

Molecular docking and binding affinity analyses reveal the structural determinants of Edaglitazone’s enhanced target engagement. Its elongated hydrophobic tail penetrates deeply into the arm II region of the peroxisome proliferator-activated receptor gamma ligand-binding domain, forming extensive van der Waals interactions absent in first-generation compounds like Ciglitazone. Simultaneously, the thiazolidinedione headgroup engages in a complex hydrogen-bonding network with key residues (e.g., Ser289, His323, Tyr473, His449) within the arm I pocket, analogous to other glitazones but with superior binding energy metrics [4]. Computational estimates using Molecular Mechanics/Generalized Born Surface Area methodologies indicate binding free energies approximately 25% stronger than Rosiglitazone, correlating with its heightened functional potency [4].

Table 1: Comparative Binding Parameters of Select Peroxisome Proliferator-Activated Receptor Gamma Agonists

CompoundPPARγ EC₅₀ (nM)PPARα EC₅₀ (nM)Binding Affinity (ΔG, kcal/mol)Key Structural Features
Edaglitazone35.61053-12.7Extended hydrophobic tail; optimized hydrogen bonding
Ciglitazone3200>10,000-8.9Shorter hydrophobic moiety
Pioglitazone5506800-10.2Ethylpyridine tail
Rosiglitazone60>10,000-11.5Methoxyphenyl group

Beyond canonical metabolic regulation, Edaglitazone demonstrates peroxisome proliferator-activated receptor gamma-dependent antiplatelet activity via cyclic adenosine monophosphate elevation. At pharmacologically relevant concentrations (1-10 micromolar), it significantly inhibits platelet aggregation—an effect abolished upon peroxisome proliferator-activated receptor gamma knockdown. This suggests vascular protective dimensions distinct from glucose-lowering effects [4].

Historical Development and Evolution as a Peroxisome Proliferator-Activated Receptor Gamma Agonist

Edaglitazone emerged during the late 1990s as part of targeted efforts to overcome efficacy limitations observed in early thiazolidinediones while mitigating hepatotoxicity concerns linked to Troglitazone. Its development code, R483, reflected optimization within Roche’s metabolic disease portfolio, focusing on enhanced peroxisome proliferator-activated receptor gamma potency and improved pharmacokinetic profiles [1]. Structural evolution from Ciglitazone involved strategic incorporation of a benzo[b]thiophene moiety linked via an oxazole-ethoxy spacer—a modification expanding hydrophobic contact surfaces within the peroxisome proliferator-activated receptor gamma ligand-binding domain while maintaining essential thiazolidinedione pharmacophore interactions [10].

Metabolic stability studies using human liver microsomes identified distinctive features of Edaglitazone disposition. Incubations yielded three principal metabolites (M1, M2, M4), with M4 constituting over 50% of total drug-related material in human plasma after single-dose administration. Crucially, M4 demonstrated disproportionate accumulation in humans relative to preclinical species (rats, cynomolgus monkeys), necessitating dedicated safety assessment of this metabolite—a regulatory consideration influencing its developmental trajectory [1]. Despite promising insulin-sensitizing efficacy in rodent models of diet-induced obesity, where it enhanced skeletal muscle glucose uptake and suppressed hepatic gluconeogenesis without affecting lean animals, Edaglitazone did not progress beyond mid-phase clinical evaluation [10]. Its research utility persists, however, particularly for dissecting high-potency peroxisome proliferator-activated receptor gamma signaling in cellular and animal models.

Table 2: Developmental Timeline and Key Properties of Edaglitazone

PhaseKey FindingsDistinguishing Features vs. Contemporary Glitazones
Preclinical100-fold greater potency than Ciglitazone in insulin-resistant rat models; distinct metabolite profile (M4)Superior binding affinity; tissue-selective effects
Phase IDisproportionate M4 metabolite in humans (>50% drug-related material)Unique human metabolic disposition
Research StatusTool compound for PPARγ mechanism studies; antiplatelet effects demonstratedRetained scientific utility despite halted development

Role in Addressing Insulin Resistance and Metabolic Dysregulation

Edaglitazone ameliorates insulin resistance through peroxisome proliferator-activated receptor gamma-dependent transcriptional reprogramming in insulin-sensitive tissues. This nuclear receptor activation initiates a cascade of gene expression changes that collectively enhance insulin sensitivity. In adipose tissue, Edaglitazone promotes adipocyte differentiation and lipid storage capacity, reducing ectopic lipid deposition in liver and skeletal muscle—a fundamental driver of insulin resistance pathogenesis [3] [9]. Concomitantly, it modulates adipokine secretion, significantly elevating circulating adiponectin concentrations. Adiponectin enhances hepatic insulin sensitivity via adenosine monophosphate-activated protein kinase activation and stimulates fatty acid oxidation in skeletal muscle, thereby counteracting lipid-induced insulin resistance [3] [9].

Transcriptomic analyses reveal that Edaglitazone suppresses pro-inflammatory pathways in adipose tissue, including tumor necrosis factor alpha and interleukin-6 signaling. These cytokines induce insulin resistance through serine phosphorylation of insulin receptor substrate proteins, impairing insulin signal transduction. By inhibiting nuclear factor kappa-light-chain-enhancer of activated B cells and activator protein 1 activity, Edaglitazone diminishes adipose tissue inflammation and macrophage infiltration, breaking a key link between obesity and metabolic dysfunction [5] [9]. In vascular endothelium, peroxisome proliferator-activated receptor gamma activation represses tumor necrosis factor alpha-induced vascular cell adhesion molecule-1 expression, potentially ameliorating atherogenic leukocyte adhesion—an effect mechanistically distinct from glucose control but relevant to diabetic macrovascular complications [5].

The metabolic consequences of Edaglitazone administration include multi-tissue enhancement of insulin sensitivity. In hepatocytes, it suppresses gluconeogenic gene expression (phosphoenolpyruvate carboxykinase, glucose-6-phosphatase) via peroxisome proliferator-activated receptor gamma-mediated sequestration of forkhead box protein O1 transcription factors [9]. Skeletal muscle exhibits increased glucose transporter type 4 translocation and glycogen synthesis rates, attributable to both direct peroxisome proliferator-activated receptor gamma signaling and indirect effects from improved adipokine profiles [3]. The compound’s ability to simultaneously target lipid dysregulation, inflammation, and glucose metabolism underscores its mechanistic value for investigating integrated metabolic control.

Properties

CAS Number

892128-35-7

Product Name

Edaglitazone

IUPAC Name

5-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C24H20N2O4S2

Molecular Weight

464.6 g/mol

InChI

InChI=1S/C24H20N2O4S2/c1-14-18(25-23(30-14)15-5-3-2-4-6-15)9-11-29-19-8-7-16(21-17(19)10-12-31-21)13-20-22(27)26-24(28)32-20/h2-8,10,12,20H,9,11,13H2,1H3,(H,26,27,28)

InChI Key

HAAXAFNSRADSMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC5C(=O)NC(=O)S5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.